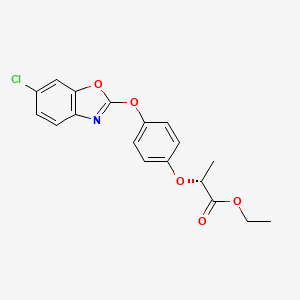

4-Fluoro-4'-nitrobenzofenona

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluoro-nitro compounds involves multistep reactions, including nitration, fluorination, and other functional group transformations. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various heterocyclic compounds, indicating the reactivity of fluoro-nitro compounds in forming more complex structures . Similarly, the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene involves methoxylation and demethylation, suggesting potential synthetic routes for 4-Fluoro-4'-nitrobenzophenone .

Molecular Structure Analysis

The molecular structure of fluoro-nitro compounds is characterized by the presence of electron-withdrawing nitro groups and electron-withdrawing or donating fluoro groups, which can influence the electronic properties of the molecule. For example, the crystal structure of N4-Methyl-4-nitrobenzaldehyde thiosemicarbazone has been determined, providing insights into the structural aspects of nitro-substituted benzophenones .

Chemical Reactions Analysis

Fluoro-nitro compounds participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of a nitro group can facilitate the formation of nitro anion radicals, which are intermediates in the mechanism of action of certain drugs . Additionally, the nitration of benzoselenadiazoles and subsequent deselenation to yield fluoronitro-o-phenylenediamines indicates the reactivity of fluoro-nitro compounds in nitration reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitro compounds are influenced by the presence of fluorine and nitro groups. These groups can affect the solubility, fluorescence, and electrochemical behavior of the compounds. For instance, the water solubility of 4-nitrophenol, a related compound, makes it a dangerous pollutant, and its detection is facilitated by the synthesis of specific fluorescent probes . The electrochemical studies of ruthenium(II) complexes with nitrobenzophenone derivatives suggest the potential of these compounds as anti-trypanosomal agents due to their ability to form nitro anion radicals .

Aplicaciones Científicas De Investigación

Investigación en Proteómica

4-Fluoro-4’-nitrobenzofenona: se utiliza en proteómica, que es el estudio a gran escala de proteínas, sus estructuras y funciones. El compuesto puede utilizarse como un reactivo especializado en la identificación y cuantificación de proteínas, particularmente en el desarrollo de técnicas analíticas proteómicas .

Síntesis Orgánica

Este compuesto químico sirve como intermedio en la síntesis orgánica. Su grupo cetona reactivo y la presencia de grupos flúor y nitro lo convierten en un bloque de construcción versátil para la construcción de moléculas orgánicas complejas, lo que podría llevar al desarrollo de nuevos productos farmacéuticos y materiales .

Fotocatálisis

Debido a su capacidad para absorber la luz, 4-Fluoro-4’-nitrobenzofenona puede actuar como un fotocatalizador. Esta aplicación es significativa en reacciones químicas que requieren energía lumínica para proceder, como la degradación de contaminantes o la síntesis de compuestos orgánicos .

Química Analítica

En química analítica, este compuesto se puede utilizar como material estándar o de referencia al calibrar instrumentos o desarrollar nuevos métodos analíticos, asegurando la precisión y exactitud en las mediciones .

Ciencia de los Materiales

Los sustituyentes nitro y flúor de 4-Fluoro-4’-nitrobenzofenona pueden conferir propiedades eléctricas únicas, convirtiéndolo en un candidato para la investigación en ciencia de los materiales, particularmente en la creación de nuevos materiales electrónicos .

Investigación Farmacéutica

Como posible precursor en la fabricación farmacéutica, los derivados de este compuesto podrían explorarse por sus propiedades terapéuticas, contribuyendo al descubrimiento de nuevos fármacos .

Análisis de Seguridad y Riesgos

En el contexto del análisis de seguridad y riesgos, 4-Fluoro-4’-nitrobenzofenona se puede estudiar para comprender su interacción con los sistemas biológicos, lo cual es crucial para evaluar su toxicidad e impacto ambiental .

Cromatografía y Espectrometría de Masas

Por último, se puede utilizar en el desarrollo de métodos cromatográficos y espectrometría de masas, ayudando a la separación e identificación de mezclas complejas en diversos campos de investigación .

Safety and Hazards

4-Fluoro-4’-nitrobenzophenone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Mecanismo De Acción

Target of Action

It is commonly used as an intermediate or starting material in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in .

Mode of Action

As an intermediate in organic synthesis, its interaction with its targets and the resulting changes would depend on the specific chemical reactions it is used in .

Biochemical Pathways

As an intermediate in organic synthesis, it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize .

Result of Action

As an intermediate in organic synthesis, its effects would depend on the specific reactions it is involved in and the compounds it is used to synthesize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-4’-nitrobenzophenone. It is a yellow crystalline solid with a high melting point and boiling point, and is almost insoluble in water at room temperature . It is soluble in organic solvents , suggesting that its solubility, and therefore its action and efficacy, could be influenced by the presence of organic solvents. It should be stored in a dry, well-ventilated place, away from fire and combustibles .

Propiedades

IUPAC Name |

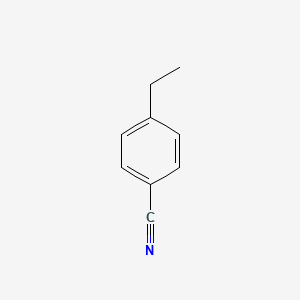

(4-fluorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDAYOOBGHYICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176358 | |

| Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2195-47-3 | |

| Record name | 4-Fluoro-4'-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002195473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2195-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-fluorophenyl)(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2195-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-4′-nitrobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4L8FX8EU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B1329636.png)